molecular formula C32H43N5O4 B1669974 Xevinapant CAS No. 1071992-99-8

Xevinapant

Cat. No. B1669974
M. Wt: 561.7 g/mol
InChI Key: LSXUTRRVVSPWDZ-MKKUMYSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xevinapant, also known as Debio 1143 or AT-406, is a potent, orally available inhibitor of Inhibitor of Apoptosis Proteins (IAPs) . It is the only medicine in its class in late-stage clinical development and has the potential to be first in class . Xevinapant is currently being investigated in the Phase III TrilynX study for previously untreated high-risk locally advanced squamous cell carcinoma of the head and neck (LA SCCHN), in combination with platinum-based chemotherapy and standard fractionation intensity-modulated radiotherapy .


Synthesis Analysis

Efficient methods for the synthesis of three dipeptide mimetics with diazabicycloalkanone amino acid scaffolds were developed . Among them, compound 3, which contains a 1,5-diazabicyclo[6,3,0]dodecanone amino acid core structure, was used as the key intermediate of a clinical staged IAP inhibitor SM-406 (Xevinapant) .


Molecular Structure Analysis

The molecular formula of Xevinapant is C32H43N5O4 . Its molecular weight is 561.7 g/mol . The IUPAC name of Xevinapant is (5S,8S,10aR)-N-benzhydryl-5-[[ (2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide .


Chemical Reactions Analysis

The radiosensitizing effect of Xevinapant is mediated through caspase activation and TNF, IFNγ, CD8 T cell-dependent pathways .

Scientific Research Applications

Summary of the Application

The study investigated the effect of Xevinapant in combination with Ionizing Radiation (IR) on HNSCC and healthy tissue cells . Xevinapant is a SMAC mimetic that inhibits cIAP1/2 and XIAP, leading to apoptosis, necroptosis, and inhibition of prosurvival signaling .

Methods of Application or Experimental Procedures

The methods involved studying cell growth, cell death, clonogenic survival, and DNA double-strand breaks (DSBs). Intracellular cIAP1 and XIAP levels were also evaluated .

Results or Outcomes

Xevinapant had cytostatic and cytotoxic effects on the malignant cells, while healthy tissue cells were less affected. It also had radiosensitizing effects on the malignant cells. Apoptotic and necrotic cell death was particularly affected, but the increase in residual DSBs and the reduced survival implied an additional effect of Xevinapant on DNA damage repair and other cell inactivation mechanisms .

2. Xevinapant in Combination with Platinum-Based Chemotherapy and Standard Fractionation Intensity-Modulated Radiotherapy

Summary of the Application

The study aimed to demonstrate the superior efficacy of Xevinapant vs placebo when added to chemoradiotherapy (CRT) in patients with LA-SCCHN .

Methods of Application or Experimental Procedures

Participants received concomitant chemo-radiation therapy period (Cycles 1-3): Radiotherapy, Cisplatin, and Xevinapant .

Results or Outcomes

The study is still ongoing, and the results are not yet available .

Future Directions

Two ongoing Phase III clinical trials of Xevinapant in this setting, TrilynX and XRay Vision, are currently recruiting, with more than 250 centers worldwide . These studies will show if adding Xevinapant to chemoradiotherapy can help to keep the cancer from progressing, control symptoms better, and help people live longer .

properties

IUPAC Name

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O4/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40)/t22-,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXUTRRVVSPWDZ-MKKUMYSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648496
Record name (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xevinapant

CAS RN

1071992-99-8
Record name Xevinapant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEBIO-1143
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xevinapant
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65WC8PXDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xevinapant
Reactant of Route 2
Xevinapant
Reactant of Route 3
Xevinapant
Reactant of Route 4
Xevinapant
Reactant of Route 5
Xevinapant
Reactant of Route 6
Xevinapant

Citations

For This Compound
336
Citations
RL Ferris, K Harrington, JD Schoenfeld… - Cancer Treatment …, 2022 - Elsevier
… In summary, results from the phase 1/2 trial of xevinapant + CRT in patients with unresected LA SCCHN suggest the addition of xevinapant to standard-of-care CRT is well tolerated and …
Number of citations: 3 www.sciencedirect.com
Y Vugmeyster, A Ravula, E Rouits, R Ferretti, K Glaeser… - 2023 - ascopubs.org
… Two ph 3 studies of 200 mg/d xevinapant (d1-14, Q3W) + RT (XRay Vision; … by xevinapant monotherapy (MT) in pts with LA SCCHN are ongoing. We leverage the MOA of xevinapant to …
Number of citations: 0 ascopubs.org
Y Vugmeyster, A Ravula, E Rouits, PM Diderichsen… - Cancer Research, 2022 - AACR
Xevinapant, an antagonist of Inhibitor of Apoptosis Proteins (IAPs) showed significant improvement in locoregional control at 18 months (LRC18; primary endpoint), overall survival (OS) …
Number of citations: 1 aacrjournals.org
J Bourhis, B Burtness, LF Licitra, C Nutting… - Future …, 2022 - Future Medicine
… of the head and neck (LA SCCHN), xevinapant plus standard-of-care cisplatin-based … to receive xevinapant or placebo plus standard-of-care CRT followed by xevinapant monotherapy …
Number of citations: 17 www.futuremedicine.com
TAO Yungan, XS Sun, Y Pointreau… - European journal of …, 2023 - Elsevier
… reduced by 67% for xevinapant plus CRT (adjusted HR … xevinapant arm compared with placebo (adjusted HR 0.47; 95% CI, 0.27–0.84; P = .0101). OS was prolonged with xevinapant …
Number of citations: 9 www.sciencedirect.com
Y Vugmeyster, A Ravula, E Rouits… - Clinical …, 2023 - Wiley Online Library
Xevinapant, an oral inhibitor of apoptosis protein (IAP) inhibitor, demonstrated efficacy in combination with chemoradiotherapy in a randomized phase 2 study (NCT02022098) in …
Number of citations: 1 ascpt.onlinelibrary.wiley.com
Y Tao, XS Sun, Y Pointreau, CL Tourneau, C Sire… - Future …, 2023 - Future Medicine
… wanted to find out whether xevinapant plus … xevinapant could be used with chemoradiotherapy in the future to improve treatment outcomes • Researchers are now studying xevinapant …
Number of citations: 1 www.futuremedicine.com
EC Aller, G Hanna, MV Villar, C Even, V Moreno, C Kim… - 2022 - jitc.bmj.com
… the antitumor activity and safety of xevinapant, a first-in-class, … (part A), patients received xevinapant 150 or 200 mg/day on … B), patients received xevinapant plus nivolumab at the RP2D…
Number of citations: 0 jitc.bmj.com
RL Ferris, HM Mehanna, JD Schoenfeld, M Tahara… - 2023 - ascopubs.org
… controlled, phase 3 study comparing xevinapant or placebo in … patients will be randomized to oral xevinapant (200 mg/day … ) followed by 3 cycles of xevinapant or placebo. The primary …
Number of citations: 0 ascopubs.org
J Fleischmann, LS Hildebrand, L Kuhlmann, R Fietkau… - Cells, 2023 - mdpi.com
… The SMAC mimetic Xevinapant is a promising new approach to targeted cancer therapy. … Combining Xevinapant with IR could improve therapeutic potential. The effect of Xevinapant in …
Number of citations: 2 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.